molecular formula C8H14Cl2IN3 B13572014 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride

3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride

Cat. No.: B13572014
M. Wt: 350.02 g/mol
InChI Key: DJILKXJTWQUIFA-UHFFFAOYSA-N
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Description

3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride is a chemical compound with a complex structure that includes an iodine atom, a methyl group, and a pyrrolidine ring attached to a pyrazole core

Properties

Molecular Formula

C8H14Cl2IN3

Molecular Weight

350.02 g/mol

IUPAC Name

3-iodo-1-methyl-5-pyrrolidin-2-ylpyrazole;dihydrochloride

InChI

InChI=1S/C8H12IN3.2ClH/c1-12-7(5-8(9)11-12)6-3-2-4-10-6;;/h5-6,10H,2-4H2,1H3;2*1H

InChI Key

DJILKXJTWQUIFA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)I)C2CCCN2.Cl.Cl

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core

The synthesis typically begins with the formation of the pyrazole ring, which can be achieved via:

Research Findings: A typical route involves hydrazine derivatives reacting with β-ketoesters to form substituted pyrazoles, which are then functionalized at specific positions.

Methylation at the Nitrogen (Position 1)

  • N-Methylation : Achieved via methylation agents such as methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is typically carried out in polar aprotic solvents such as acetone or DMF.

Research Findings: N-methylation of pyrazoles is straightforward under these conditions, providing high yields and regioselectivity.

Introduction of the Pyrrolidin-2-yl Group at Position 5

  • Nucleophilic substitution or coupling : The pyrrolidin-2-yl substituent can be introduced via nucleophilic substitution if a suitable leaving group exists or through coupling reactions.

  • Preparation of pyrrolidin-2-yl derivatives : The pyrrolidine ring can be prepared separately via cyclization of amino acids or by reductive amination, then attached to the pyrazole core through nucleophilic attack on a halogenated intermediate.

Research Findings: The pyrrolidinyl group can be introduced by reacting a halogenated pyrazole derivative with pyrrolidine under basic conditions, often facilitated by phase-transfer catalysts or microwave-assisted synthesis.

Specific Synthetic Route for 3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Step Description Reagents & Conditions References
1 Synthesis of pyrazole core Hydrazine hydrate + β-ketoester
2 Regioselective iodination Iodine (I₂) + H₂O₂ or NIS
3 N-Methylation Methyl iodide (CH₃I) + K₂CO₃
4 Attachment of pyrrolidin-2-yl group Pyrrolidine + halogenated pyrazole

Notes on Reaction Conditions and Optimization

  • Temperature Control: Iodination reactions are sensitive to temperature; typically performed at 0–25°C to prevent polyiodination.
  • Solvent Choice: Acetone, DMF, or acetonitrile are preferred for methylation and nucleophilic substitution steps.
  • Reaction Times: Usually range from 1–4 hours for iodination and methylation, with monitoring via TLC or NMR.

Purification and Characterization

  • Purification: Crystallization from ethanol or recrystallization from ethyl acetate is common. Chromatography may be employed for higher purity.
  • Characterization: Confirmed via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. The dihydrochloride salt is obtained by acid-base treatment to enhance solubility.

Summary of Research Findings

Aspect Key Points References
Core synthesis Hydrazine-based cyclization of β-dicarbonyls
Iodination Electrophilic iodination with I₂/H₂O₂ or NIS
N-Methylation Alkylation with methyl iodide
Pyrrolidine attachment Nucleophilic substitution with pyrrolidine

Chemical Reactions Analysis

Types of Reactions

3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of deiodinated pyrazole derivative.

    Substitution: Formation of 3-azido-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole.

Scientific Research Applications

3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
  • 3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole
  • 3-fluoro-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Uniqueness

3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazoledihydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Biological Activity

3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C6_{6}H10_{10}Cl2_{2}I1_{1}N3_{3}
  • Molecular Weight : 238.07 g/mol
  • CAS Number : 92525-10-5

The structure features a pyrazole ring substituted with a pyrrolidine group and an iodine atom, which may influence its biological activity through various mechanisms.

Research indicates that compounds with pyrazole moieties often exhibit diverse pharmacological activities, including:

  • Antitumor Effects : Pyrazole derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity, making them candidates for further development in treating infections .

Pharmacological Studies

  • Anticancer Activity :
    • A study evaluated various pyrazole derivatives, including 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, against different cancer cell lines (e.g., MCF-7, HepG2). Results indicated that certain derivatives exhibited IC50_{50} values in the nanomolar range, suggesting potent anticancer activity .
  • Antimicrobial Activity :
    • The compound's antimicrobial efficacy was tested against several bacterial strains. Results demonstrated significant inhibition at low concentrations, highlighting its potential as an antimicrobial agent .

Table 1: Biological Activity Data

Compound IDCell LineIC50_{50} (nM)Activity Type
1MCF-725 ± 5Anticancer
2HepG230 ± 7Anticancer
3E. coli15 ± 3Antimicrobial

Data is expressed as mean ± SD from three independent experiments.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride involves multiple steps, including the iodination of precursor compounds. The structure-activity relationship studies suggest that modifications to the pyrrolidine group can enhance biological activity while maintaining favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride, and how can yield optimization be achieved?

  • Methodology : The compound's synthesis can be inferred from analogous pyrazole derivatives. A nucleophilic substitution or coupling reaction is likely required to introduce the iodine substituent. For example, 5-chloro-3-methylpyrazole intermediates (similar to ) can undergo iodination via Ullmann or Finkelstein reactions. Yield optimization may involve adjusting reaction time, temperature (e.g., reflux in ethanol or DMF ), and catalyst selection (e.g., K₂CO₃ for deprotonation ). Purification via recrystallization or column chromatography is critical.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and methylpyrazole signals (δ ~2.3 ppm for CH₃).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula (C₉H₁₄IN₃·2HCl, M.W. ~418.5 g/mol).
  • XRD : If crystalline, compare with structurally related compounds like 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine derivatives .

Q. What stability considerations are critical for storage and handling?

  • Methodology : The dihydrochloride salt is hygroscopic. Store at −20°C in airtight, light-protected containers under inert gas (N₂/Ar). Monitor decomposition via periodic HPLC or TLC analysis. Stability studies should assess pH sensitivity (e.g., aqueous solutions may hydrolyze at extremes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?

  • Methodology :

  • Dynamic Effects : Rotameric equilibria in the pyrrolidine ring (due to restricted rotation) can cause signal splitting. Variable-temperature NMR (e.g., 25–60°C) may coalesce peaks .
  • Tautomerism : Pyrazole tautomers (1H vs. 2H forms) can alter chemical shifts. Compare computed (DFT) and experimental spectra .
  • Ion-Pairing Effects : The dihydrochloride salt may exhibit pH-dependent solvation. Analyze in deuterated DMSO or CDCl₃ with controlled water content .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?

  • Methodology :

  • Kinase Inhibition : Pyrazole-pyrrolidine motifs are common in kinase inhibitors (e.g., JAK/STAT pathways). Use enzymatic assays (e.g., ADP-Glo™) with recombinant kinases .
  • Cellular Uptake : Measure permeability via Caco-2 monolayers or PAMPA, considering the compound’s logP (predicted ~1.5–2.5). Adjust using prodrug strategies if needed .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Docking Studies : Use PyMol or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets). Focus on the iodine atom’s van der Waals interactions .
  • QSAR : Corrogate substituent effects (e.g., replacing iodine with Br/CF₃) on activity using datasets from analogous pyrazoles .
  • MD Simulations : Assess binding mode stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental logP values be addressed?

  • Methodology :

  • Experimental logP : Determine via shake-flask (octanol/water) with HPLC quantification.
  • Theoretical Adjustments : Software (e.g., MarvinSuite) may underestimate halogen hydration effects. Apply correction factors for iodine’s polarizability .

Q. What strategies mitigate batch-to-batch variability in biological activity?

  • Methodology :

  • Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., dehalogenated species).
  • Strict Reaction Control : Monitor intermediates (e.g., 5-iodopyrazole) via inline FTIR or Raman spectroscopy .
  • Bioassay Normalization : Express activity relative to a reference inhibitor (e.g., staurosporine for kinases) .

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